3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide

Catalog No.
S15842254
CAS No.
M.F
C15H15ClN2O2
M. Wt
290.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide

Product Name

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide

IUPAC Name

3-chloro-4-[(4-methylphenyl)methoxy]benzohydrazide

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

InChI

InChI=1S/C15H15ClN2O2/c1-10-2-4-11(5-3-10)9-20-14-7-6-12(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

WKEKKIWSKHFZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide is a chemical compound with the molecular formula C15H16ClN2O2C_{15}H_{16}ClN_2O_2 and a molecular weight of 292.75 g/mol. It is classified as a benzohydrazide derivative, characterized by the presence of a chloro group and a methoxybenzyl ether moiety. The compound exhibits unique structural features that contribute to its chemical reactivity and potential biological activity.

, including:

  • Oxidation: The compound can be oxidized to yield corresponding oxides or carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into its corresponding amines.
  • Substitution: The chloro group can be substituted with other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. Nucleophilic substitution can be performed using reagents like sodium methoxide or potassium tert-butoxide .

Research indicates that 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Its mechanism of action likely involves interaction with specific molecular targets, influencing pathways related to oxidative stress and apoptosis. Studies suggest that it may alter enzyme activity, which could lead to various therapeutic effects .

The synthesis of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the following steps:

  • Formation of the Intermediate: Reacting 3-chloro-4-hydroxybenzaldehyde with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate to create an ether intermediate.
  • Hydrazine Reaction: The intermediate is then treated with hydrazine hydrate to yield the final hydrazide product.

This method can be scaled for industrial production, focusing on optimizing reaction conditions to enhance yield and purity through techniques like recrystallization or chromatography.

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide has several applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored for potential therapeutic uses in drug development.
  • Industry: Utilized in creating specialty chemicals and materials.

Studies on the interactions of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide with biological targets are ongoing. Preliminary findings suggest that it may interact with enzymes or receptors, modifying their activity and leading to observable biological effects. The exact molecular pathways involved remain under investigation but are believed to include mechanisms related to oxidative stress responses .

Several compounds share structural similarities with 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide, including:

  • 3-Chloro-5-ethoxy-4-((2-methylbenzyl)oxy)benzohydrazide
  • 3-Chloro-5-chlorobenzylhydrazine
  • 4-(Trifluoromethyl)-N’-[4-(trifluoromethyl)benzylidene]benzohydrazide

Uniqueness

The uniqueness of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. For instance, while other derivatives may exhibit similar biological activities, the presence of the chloro and methoxy groups in this compound may enhance its efficacy or selectivity in certain applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

290.0822054 g/mol

Monoisotopic Mass

290.0822054 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-15-2024

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